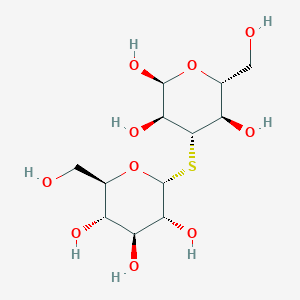

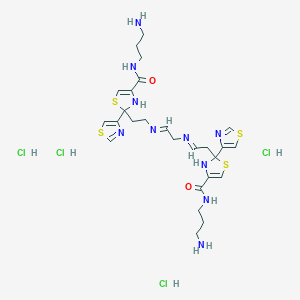

3-S-Glucopyranosyl-3-thioglucose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

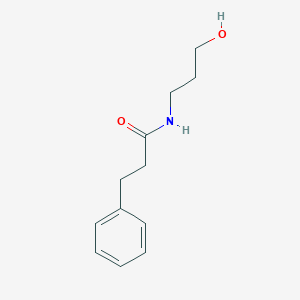

3-S-Glucopyranosyl-3-thioglucose, also known as GTG, is a sulfur-containing glucose derivative that has been extensively studied for its potential therapeutic benefits. GTG is synthesized through a multi-step process that involves the conversion of glucose to thioglucose, followed by the attachment of a glucose molecule to the sulfur atom.

Mechanism of Action

The mechanism of action of 3-S-Glucopyranosyl-3-thioglucose is not fully understood, but it is thought to involve the activation of AMPK and the modulation of various signaling pathways involved in glucose and lipid metabolism. This compound has been shown to increase glucose uptake in skeletal muscle cells by activating AMPK and promoting the translocation of glucose transporter 4 (GLUT4) to the plasma membrane. This compound has also been shown to inhibit adipogenesis and promote lipolysis in adipocytes by modulating the expression of various genes involved in lipid metabolism.

Biochemical and Physiological Effects:

This compound has been shown to have various biochemical and physiological effects, including the improvement of glucose tolerance and insulin sensitivity, the reduction of body weight and adiposity, and the modulation of various signaling pathways involved in glucose and lipid metabolism. This compound has also been shown to have antioxidant and anti-inflammatory properties, potentially through its ability to activate nuclear factor erythroid 2-related factor 2 (Nrf2) and inhibit nuclear factor kappa B (NF-κB) signaling.

Advantages and Limitations for Lab Experiments

3-S-Glucopyranosyl-3-thioglucose has several advantages for use in lab experiments, including its stability, solubility, and low toxicity. This compound can be easily synthesized in large quantities and is compatible with various experimental techniques, such as cell culture, animal models, and biochemical assays. However, this compound also has some limitations, including its relatively high cost and the need for further optimization of the synthesis method to improve yield and purity.

Future Directions

There are several future directions for 3-S-Glucopyranosyl-3-thioglucose research, including the investigation of its potential therapeutic benefits in human clinical trials, the optimization of the synthesis method to improve yield and purity, the identification of its molecular targets and signaling pathways, and the development of novel derivatives with improved pharmacological properties. This compound research may also have important implications for the development of new treatments for diabetes, obesity, and other metabolic disorders.

Synthesis Methods

The synthesis of 3-S-Glucopyranosyl-3-thioglucose involves a multi-step process that begins with the conversion of glucose to thioglucose. Thioglucose is then treated with a mild oxidizing agent to produce a reactive intermediate, which is subsequently reacted with glucose to form the final product, this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the temperature, pH, and reaction time.

Scientific Research Applications

3-S-Glucopyranosyl-3-thioglucose has been extensively studied for its potential therapeutic benefits, particularly in the treatment of diabetes and obesity. This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes, potentially through its ability to activate AMP-activated protein kinase (AMPK) and increase glucose uptake in skeletal muscle cells. This compound has also been shown to reduce body weight and adiposity in obese mice, potentially through its ability to inhibit adipogenesis and promote lipolysis in adipocytes.

properties

CAS RN |

159495-64-4 |

|---|---|

Molecular Formula |

C11H22N2O2 |

Molecular Weight |

358.36 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyloxane-2,3,5-triol |

InChI |

InChI=1S/C12H22O10S/c13-1-3-5(15)7(17)8(18)12(22-3)23-10-6(16)4(2-14)21-11(20)9(10)19/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8-,9-,10+,11+,12-/m1/s1 |

InChI Key |

XRTVCRDMGYFFNB-NMCXEIBESA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)S[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |

SMILES |

C(C1C(C(C(C(O1)O)O)SC2C(C(C(C(O2)CO)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)SC2C(C(C(C(O2)CO)O)O)O)O)O |

synonyms |

3-S-(alpha-D-glucopyranosyl)-3-thio-D-glucose 3-S-glucopyranosyl-3-thioglucose thionigerose thionigerose, (beta-D-gluco)-isome |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

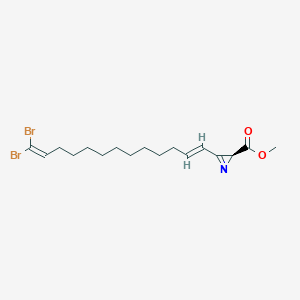

![2-[(17S,18S,19S,20R)-17-acetyloxy-20-[(2S,3S,4S,5S,6R)-3-acetyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-carboxy-18,19,21-trihydroxy-16-methylhenicosyl]-6-hydroxybenzoic acid](/img/structure/B221485.png)

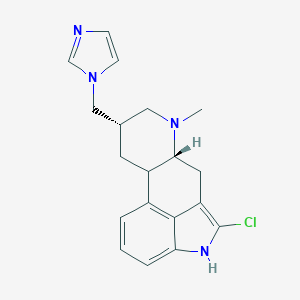

![2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-ethoxyphenol](/img/structure/B221594.png)

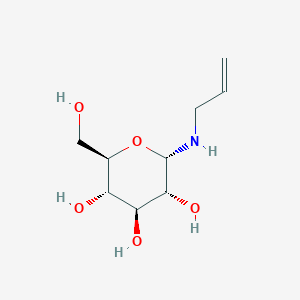

![11-(3,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B221638.png)